![molecular formula C14H11FO2 B567566 5-Fluoro-3-(2-methylphenyl)benzoic acid CAS No. 1261914-25-3](/img/structure/B567566.png)
5-Fluoro-3-(2-methylphenyl)benzoic acid
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Overview
Description
5-Fluoro-3-(2-methylphenyl)benzoic acid is a chemical compound with the CAS Number: 1261914-25-3 . It has a molecular weight of 230.24 and its IUPAC name is 5-fluoro-2’-methyl [1,1’-biphenyl]-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for 5-Fluoro-3-(2-methylphenyl)benzoic acid is 1S/C14H11FO2/c1-9-4-2-3-5-13 (9)10-6-11 (14 (16)17)8-12 (15)7-10/h2-8H,1H3, (H,16,17) . This indicates that the molecule consists of a benzene ring with a fluoro and a carboxylic acid group attached, and another benzene ring with a methyl group attached.Physical And Chemical Properties Analysis
5-Fluoro-3-(2-methylphenyl)benzoic acid has a molecular weight of 230.24 . The exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Synthesis and Structural Studies
5-Fluoro-3-(2-methylphenyl)benzoic acid, due to its unique structural features, plays a crucial role in the synthesis and development of various chemical compounds. Research indicates its relevance in the synthesis of mono- and difluoronaphthoic acids, highlighting its utility in creating structurally diverse and biologically active compounds. The synthesis process involves electrophilic fluorination, showcasing its versatility in chemical reactions (Tagat et al., 2002).
Medicinal Chemistry and Drug Design
In the field of medicinal chemistry, 5-Fluoro-3-(2-methylphenyl)benzoic acid serves as a foundational component for developing potential anti-cancer agents. A notable study involves the radiolabelling of 5-fluoro-2-(4-amino-3-methylphenyl)benzothiazole (5F203) with fluorine-18, illustrating its application in cancer treatment and diagnostic imaging (Brown et al., 2001). Another study emphasizes its role in the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which exhibit potent cytotoxic properties against certain cancer cells, indicating its potential in developing new therapeutic agents (Hutchinson et al., 2001).
Antibacterial Applications
Further research explores its application in creating bacterial cell growth inhibitors, targeting specific enzymes involved in bacterial cell-wall biosynthesis. This demonstrates the compound's potential in addressing antibiotic resistance, a growing concern in medical science. One study shows the synthesis of benzoic acids, including derivatives of 5-Fluoro-3-(2-methylphenyl)benzoic acid, that exhibit significant antibacterial activity, showcasing the chemical's versatility in drug development (Wang et al., 2016).
Material Science and Catalysis
The compound's application extends to material science and catalysis, where it contributes to the development of metal-organic frameworks (MOFs) and catalysts. A study involving the solvothermal assembly with 5-fluoro-2-hydroxy-benzoic acid produced a new linear trinuclear cobalt cluster, indicating its role in transferring magnetic interaction and potential applications in magnetic materials (Li et al., 2014).
Safety and Hazards
properties
IUPAC Name |
3-fluoro-5-(2-methylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-4-2-3-5-13(9)10-6-11(14(16)17)8-12(15)7-10/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSGVSRYBFYKKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688588 |
Source
|
Record name | 5-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40688588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261914-25-3 |
Source
|
Record name | 5-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40688588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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